molecular formula C23H26N2O5 B394367 (4-METHYLPHENYL)METHYL 4-(4-ETHOXY-3-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

(4-METHYLPHENYL)METHYL 4-(4-ETHOXY-3-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B394367
M. Wt: 410.5g/mol
InChI Key: RSRZJOGQVUZDJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-METHYLPHENYL)METHYL 4-(4-ETHOXY-3-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHYLPHENYL)METHYL 4-(4-ETHOXY-3-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include 4-methylbenzyl chloride, 4-ethoxy-3-methoxybenzaldehyde, and other reagents necessary for the formation of the pyrimidine ring. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced chemical engineering techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-METHYLPHENYL)METHYL 4-(4-ETHOXY-3-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(4-METHYLPHENYL)METHYL 4-(4-ETHOXY-3-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-METHYLPHENYL)METHYL 4-(4-ETHOXY-3-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-3-methoxybenzaldehyde
  • 4-Methylbenzyl alcohol
  • 3,4-Dimethoxybenzyl alcohol

Uniqueness

(4-METHYLPHENYL)METHYL 4-(4-ETHOXY-3-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its combination of functional groups and the presence of the pyrimidine ring

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5g/mol

IUPAC Name

(4-methylphenyl)methyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H26N2O5/c1-5-29-18-11-10-17(12-19(18)28-4)21-20(15(3)24-23(27)25-21)22(26)30-13-16-8-6-14(2)7-9-16/h6-12,21H,5,13H2,1-4H3,(H2,24,25,27)

InChI Key

RSRZJOGQVUZDJP-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC3=CC=C(C=C3)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC3=CC=C(C=C3)C)OC

Origin of Product

United States

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